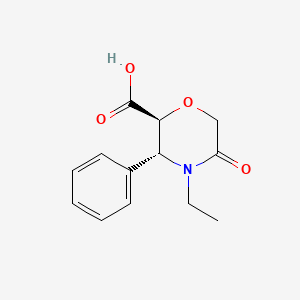

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and pharmaceuticals. This compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of chiral centers at the 2nd and 3rd positions adds to its complexity and potential for enantioselective synthesis and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid typically involves the enantioselective formation of the morpholine ring. One common method is the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .

Industrial Production Methods

Industrial production methods for this compound may involve the use of optimized chiral catalysts and high-yielding reaction conditions to ensure the enantioselective synthesis of the desired product. Techniques such as catalytic kinetic resolution using chiral bisphosphoric acids and silver carbonate co-catalyst systems have been explored for the preparation of enantioenriched intermediates .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is notable for its potential applications in drug design and synthesis due to its functional groups. The carboxylic acid moiety allows it to participate in various chemical reactions, enhancing its biological activity and pharmacological properties. Research indicates that this compound may influence pathways related to inflammation and pain response, suggesting its potential as an anti-inflammatory or analgesic agent.

Interaction Studies

Preliminary studies have shown that (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid exhibits binding affinity to several biological targets, including enzymes and receptors involved in inflammatory processes. The specific interactions are still under investigation, but initial findings point towards its role in modulating specific biochemical pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of an ethyl group at the 4-position and a phenyl group at the 3-position contributes to its unique activity profile compared to other morpholine derivatives. For instance, compounds with similar structures but different substituents exhibit varying biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid | Methyl group at the 4-position | Potentially different biological activity |

| 4-Isopropyl-5-oxo-3-(4-chlorophenyl)morpholine | Isopropyl group at the 4-position | Enhanced lipophilicity |

| 4-(Trifluoromethyl)-5-oxo-3-(phenyl)morpholine | Trifluoromethyl group enhancing potency | Increased metabolic stability |

This table highlights how variations in substituents can significantly influence pharmacokinetic properties and biological activities.

Synthetic Routes

Several synthetic methods have been developed to produce this compound with high purity. These synthetic routes are essential for obtaining the compound for biological testing and further applications. The synthesis typically involves multi-step processes that allow for the introduction of functional groups necessary for its biological activity.

Anti-inflammatory Potential

A study published in a peer-reviewed journal indicated that morpholine derivatives, including this compound, demonstrated significant anti-inflammatory effects in vitro. The research focused on the compound's ability to inhibit specific pro-inflammatory cytokines, suggesting a mechanism through which it could be developed into a therapeutic agent for inflammatory diseases .

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Initial findings indicate that the compound has favorable absorption characteristics and metabolic stability, making it a promising candidate for oral administration .

Mécanisme D'action

The mechanism of action of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, influencing their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,3R)-3-methylglutamate

- (2S,3R)-β-phenylglycidic acid esters

- (2S,3R)-3-alkyl/alkenylglutamates

Uniqueness

What sets (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid apart from similar compounds is its unique morpholine ring structure combined with the specific chiral centers at the 2nd and 3rd positions. This configuration provides distinct stereochemical properties and reactivity, making it a valuable compound for enantioselective synthesis and applications in various fields .

Activité Biologique

Overview

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a chiral compound with significant implications in organic chemistry and pharmacology. Its unique morpholine structure, characterized by specific chiral centers, allows for diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.26 g/mol

- CAS Number : 1808569-58-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence enzyme activity and receptor interactions, which can lead to modulations in metabolic pathways. Its chiral nature enhances its selectivity for specific biological targets, making it a valuable compound for drug development.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, it has shown potential in modulating the activity of enzymes related to lipid metabolism and gastrointestinal function.

Antimicrobial Properties

Studies suggest that this compound may exhibit antimicrobial properties. Its efficacy against specific bacterial strains has been evaluated, highlighting its potential role in developing new antimicrobial agents.

Cytotoxic Effects

Preliminary studies have indicated that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways associated with cell survival and death.

Case Studies and Experimental Data

- Inhibition of Enzyme Activity : A study demonstrated that at concentrations around 50 µM, this compound significantly inhibited the secretion of virulence factors in pathogenic bacteria by approximately 50% .

- Cytotoxicity Assays : In vitro assays on various cancer cell lines showed that this compound induced apoptosis at IC50 values ranging from 20 to 40 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Screening : The compound was screened against a panel of bacterial strains, showing promising activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2S,3R)-3-methylglutamate | Amino Acid Derivative | Neurotransmitter activity |

| (2S,3R)-β-phenylglycidic acid esters | Glycidic Acid Derivative | Inhibitory effects on certain enzymes |

| (2S,3R)-3-alkyl/alkenylglutamates | Amino Acid Derivative | Modulation of neurotransmitter release |

Propriétés

IUPAC Name |

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17)/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJUKIMBWIXZFY-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.